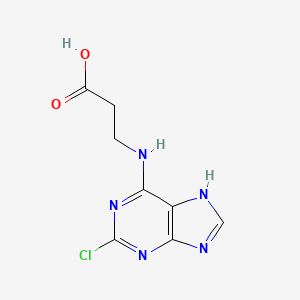

3-((2-chloro-9H-purin-6-yl)amino)propanoic acid

Description

Systematic Nomenclature and CAS Registry Analysis

The compound 3-((2-chloro-9H-purin-6-yl)amino)propanoic acid is systematically named according to IUPAC guidelines as 3-[(2-chloro-7H-purin-6-yl)amino]propanoic acid , reflecting its substitution pattern on the purine ring. The numbering of the purine core begins with nitrogen at position 1, proceeding clockwise. The chlorine substituent occupies position 2, while the amino-propanoic acid side chain is attached to position 6. The CAS Registry Number 919731-05-8 uniquely identifies this compound in chemical databases. Discrepancies in tautomeric labeling (7H vs. 9H) arise from purine’s ability to adopt multiple tautomeric forms, a phenomenon well-documented in purine chemistry.

Molecular Formula and Weight Validation

The molecular formula C₈H₈ClN₅O₂ is consistent across multiple sources, including vendor catalogs and PubChem entries. Validation of the molecular weight (241.63 g/mol ) confirms its accuracy:

SMILES Notation and Tautomeric Considerations

The SMILES notation O=C(O)CCNC1=C2N=CNC2=NC(Cl)=N1 encodes the compound’s structure. This string represents:

- A purine ring (positions 1–9) with chlorine at position 2.

- A 6-amino-propanoic acid side chain (NCCC(=O)O).

Tautomerism arises from hydrogen migration between N7 and N9 positions. While the 7H tautomer is explicitly named in some sources, the 9H form is more commonly reported in commercial databases. Quantum chemical studies on analogous chloropurines suggest that electron-withdrawing groups (e.g., Cl at position 2) stabilize the 9H tautomer by altering electron density distribution.

Comparative Analysis with Related Purine Derivatives

The structural and functional features of this compound distinguish it from related purine derivatives (Table 1):

| Compound Name | Molecular Formula | CAS Number | Key Substituents |

|---|---|---|---|

| This compound | C₈H₈ClN₅O₂ | 919731-05-8 | Cl (C2), propanoic acid (C6) |

| 3-[(2-Amino-9H-purin-6-yl)amino]propanoic acid | C₈H₁₀N₆O₂ | 71825998 | NH₂ (C2), propanoic acid (C6) |

| 2-Amino-6-chloropurine | C₅H₄ClN₅ | 10310-21-1 | Cl (C6), NH₂ (C2) |

| 3-[(6-Chloro-2-methylacridin-9-yl)amino]propanoic acid | C₁₇H₁₅ClN₂O₂ | 59071920 | Acridine core, Cl (C6), methyl (C2) |

Key Observations :

- Substituent Effects : Replacement of the C2 amino group with chlorine (cf. compound 71825998) reduces hydrogen-bonding capacity, potentially altering solubility and biological activity.

- Backbone Modifications : The propanoic acid side chain enhances hydrophilicity compared to simpler purines like 2-amino-6-chloropurine, making it more suitable for aqueous reactions.

- Core Heterocycle : Unlike acridine derivatives (e.g., 59071920), the purine core enables participation in base-pairing interactions, relevant for nucleic acid analog design.

Properties

IUPAC Name |

3-[(2-chloro-7H-purin-6-yl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5O2/c9-8-13-6(10-2-1-4(15)16)5-7(14-8)12-3-11-5/h3H,1-2H2,(H,15,16)(H2,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNPITSJNZARMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)Cl)NCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-chloro-9H-purin-6-yl)amino)propanoic acid typically involves the reaction of 2-chloro-9H-purine with a suitable propanoic acid derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, filtration, and chromatography are often employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-((2-chloro-9H-purin-6-yl)amino)propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Chemistry

3-((2-chloro-9H-purin-6-yl)amino)propanoic acid serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, facilitating the development of new compounds with potential applications across multiple disciplines.

Biology

In biological research, this compound is studied for its role in biochemical pathways, particularly concerning enzyme interactions. It has been shown to act as a probe for studying enzyme-substrate interactions, which can provide insights into metabolic processes and regulatory mechanisms within cells.

Medicine

The compound is under investigation for its potential therapeutic effects, including:

- Antiviral Activity : It may inhibit viral replication by targeting specific enzymes involved in nucleic acid metabolism.

- Anticancer Properties : Research indicates that it could modulate cell cycle progression and apoptosis through interactions with cyclin-dependent kinases and other regulatory proteins.

Case Studies

- Antiviral Efficacy : A study demonstrated that derivatives of this compound exhibited significant inhibition of viral replication in vitro, suggesting potential for therapeutic development against viral infections.

- Enzymatic Activity Modulation : Inhibition assays indicated that this compound could reduce the activity of specific protein arginine methyltransferases (PRMTs), which are implicated in various cellular processes and diseases, including cancer.

Mechanism of Action

The mechanism of action of 3-((2-chloro-9H-purin-6-yl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-chloro-9H-purin-6-yl)amino)propanoic acid is unique due to its specific structural features, such as the presence of a chlorine atom at the 2-position of the purine ring and the propanoic acid moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Biological Activity

3-((2-chloro-9H-purin-6-yl)amino)propanoic acid (CAS Number: 919731-05-8) is a purine derivative with a unique structure that includes a chlorine atom and an amino acid moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it may serve as a building block for therapeutic agents.

- Molecular Formula : C₈H₈ClN₅O₂

- Molecular Weight : 241.63 g/mol

- Structure : The compound features a chiral center and specific substitution patterns that influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-9H-purine with propanoic acid derivatives under basic conditions, often utilizing solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes involved in nucleic acid metabolism and signal transduction pathways. The presence of the chloro group and the amino acid moiety enhances its ability to modulate enzyme activity, potentially leading to antiviral and anticancer effects .

Antiviral Activity

Research indicates that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis. Compounds similar to this compound have shown promise in inhibiting the activity of enzymes critical for viral replication, such as RNA polymerases.

Anticancer Properties

Studies have suggested that this compound may exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation and survival. For instance, its structural similarity to known kinase inhibitors positions it as a potential candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 3-((2-chloro-9H-purin-6-yl)amino)propanoic acid, and what intermediates are critical?

Methodological Answer: The synthesis typically involves alkylation or nucleophilic substitution at the 6-position of 2-chloropurine. For example:

- Step 1: React 2-amino-6-chloropurine with bromoacetaldehyde diethyl acetal to introduce a protected ethoxyethyl group at the 9-position, forming intermediates like 6-chloro-9-(2,2-diethoxyethyl)purine .

- Step 2: Substitute the 6-chloro group with an amino-linked propanoic acid via nucleophilic displacement using a primary amine (e.g., 3-aminopropanoic acid) under basic conditions (e.g., KCO) .

- Step 3: Deprotect intermediates (e.g., hydrolysis of ethoxyethyl groups) to yield the final compound.

Key Characterization Techniques:

Q. Which analytical methods are essential for verifying the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve the 3D configuration, particularly the orientation of the chloro and amino-propanoic acid groups .

- HPLC-PDA: Assess purity (>95%) and monitor degradation products under varying pH conditions .

- FT-IR Spectroscopy: Identify functional groups (e.g., C=O stretch of propanoic acid at ~1700 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during nucleophilic substitution at the purine C6 position?

Methodological Answer: Contradictions often arise from solvent polarity, base strength, or competing side reactions. To address this:

- Factorial Design: Use a 2 factorial experiment to test variables like solvent (DMF vs. DMSO), temperature (80°C vs. 100°C), and base (KCO vs. EtN). Analyze interactions using ANOVA to identify dominant factors .

- Mechanistic Probes: Monitor intermediates via LC-MS to detect side products (e.g., hydrolysis to hypoxanthine derivatives under aqueous conditions) .

Q. What computational strategies can predict the regioselectivity of substitutions on the purine scaffold?

Methodological Answer:

- Quantum Chemical Calculations (DFT): Calculate charge distribution on the purine ring to predict reactivity. For example, the C6 position in 2-chloropurine is more electrophilic than C2 due to electron-withdrawing effects of the chloro group .

- Molecular Dynamics (MD): Simulate solvent effects on transition states during nucleophilic attack. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, enhancing substitution rates .

Q. How can the solubility and stability of this compound be optimized for in vitro bioactivity assays?

Methodological Answer:

- Salt Formation: Convert the propanoic acid moiety to a sodium or calcium salt to improve aqueous solubility (e.g., via treatment with NaOH/CaCO) .

- Lyophilization: Prepare lyophilized powders for long-term storage, ensuring <5% degradation after 12 months at -20°C (validated via accelerated stability studies) .

Q. What strategies validate the biological relevance of this compound in enzyme inhibition studies?

Methodological Answer:

- Kinetic Assays: Measure IC values against target enzymes (e.g., adenosine deaminase) using UV-Vis spectroscopy to track substrate conversion (e.g., adenosine → inosine at 265 nm) .

- Docking Simulations: Use AutoDock Vina to model interactions between the purine scaffold and enzyme active sites. Prioritize derivatives with predicted ΔG < -8 kcal/mol for synthesis .

Q. How do steric and electronic effects of the chloro substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects: The 2-chloro group hinders Pd-catalyzed coupling at C6. Mitigate this by using bulky ligands (e.g., XPhos) to favor oxidative addition .

- Electronic Effects: Electron-withdrawing chloro groups increase electrophilicity at C6, accelerating Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.